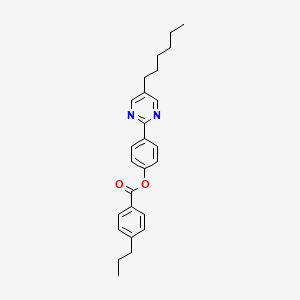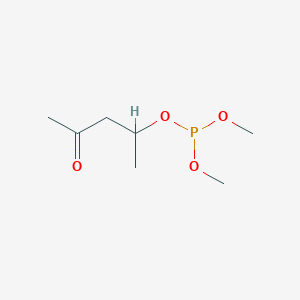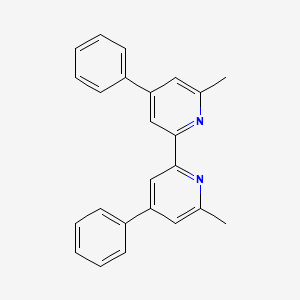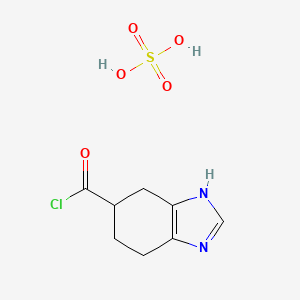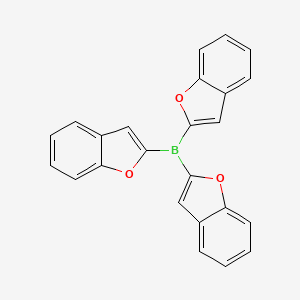
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The specific structure of this compound includes a pyrrolidine ring, a prop-2-en-1-yl group, and a tributylstannyl group. Organotin compounds are widely used in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a tributylstannyl reagent. One common method is the stannylation of a pyrrolidine precursor using tributyltin hydride in the presence of a radical initiator. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Purification steps, such as distillation or chromatography, are often employed to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other organotin compounds.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The tributylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin halides or alkyl derivatives.
Scientific Research Applications
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Materials Science: Organotin compounds are used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies: The compound may be used in studies of organotin toxicity and its effects on biological systems.
Mechanism of Action
The mechanism of action of (2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms, such as carbon, oxygen, and nitrogen, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Prop-2-en-1-yl)-2-(trimethylstannyl)pyrrolidine: Similar structure but with trimethylstannyl group instead of tributylstannyl.
(2S)-1-(Prop-2-en-1-yl)-2-(triphenylstannyl)pyrrolidine: Contains a triphenylstannyl group.
(2S)-1-(Prop-2-en-1-yl)-2-(triethylstannyl)pyrrolidine: Contains a triethylstannyl group.
Uniqueness
(2S)-1-(Prop-2-en-1-yl)-2-(tributylstannyl)pyrrolidine is unique due to the presence of the tributylstannyl group, which imparts specific chemical properties and reactivity. The size and steric effects of the tributyl groups can influence the compound’s behavior in chemical reactions, making it distinct from other organotin compounds with different substituents.
Properties
CAS No. |
173203-30-0 |
|---|---|
Molecular Formula |
C19H39NSn |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
tributyl-[(2S)-1-prop-2-enylpyrrolidin-2-yl]stannane |
InChI |
InChI=1S/C7H12N.3C4H9.Sn/c1-2-5-8-6-3-4-7-8;3*1-3-4-2;/h2,6H,1,3-5,7H2;3*1,3-4H2,2H3; |
InChI Key |
SONIMDLPVUJZPS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1CC=C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


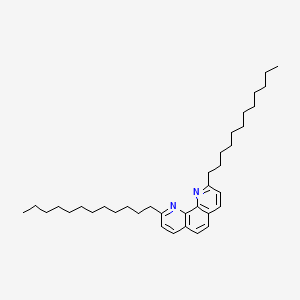

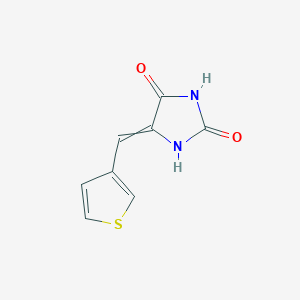
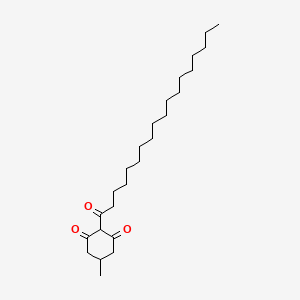
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
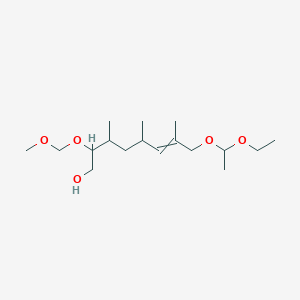

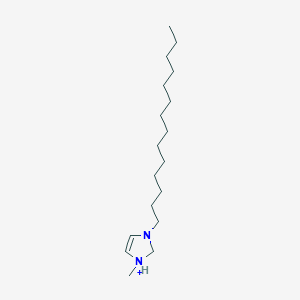
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
